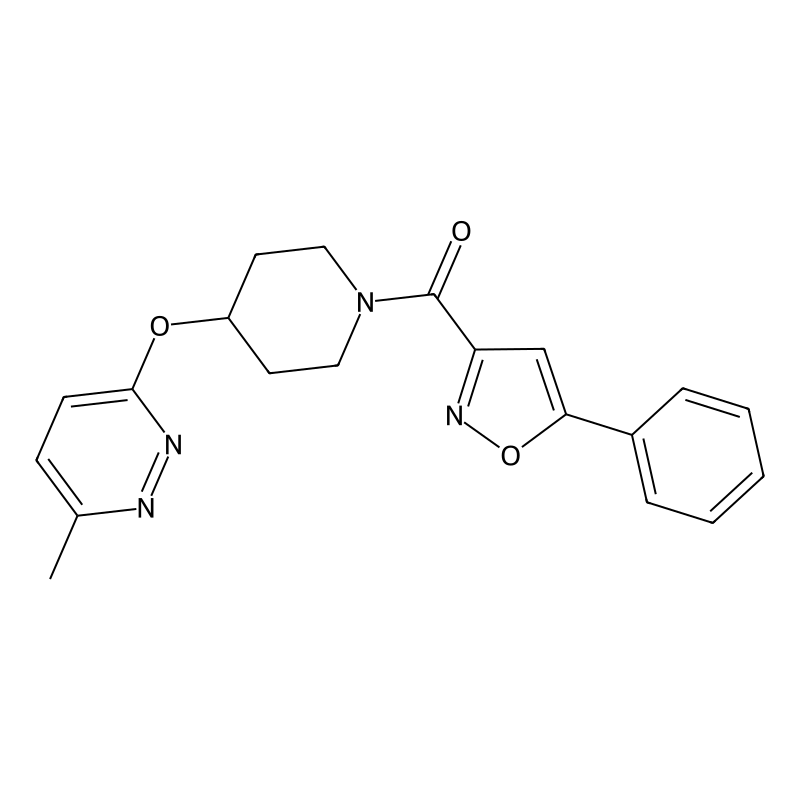(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Catalog No.
S2912962
CAS No.
1797755-93-1
M.F
C20H20N4O3
M. Wt
364.405
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1797755-93-1
Product Name
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
IUPAC Name
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Molecular Formula
C20H20N4O3
Molecular Weight
364.405
InChI
InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
InChI Key
JOZQTCXGJAEQDX-UHFFFAOYSA-N
SMILES
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Solubility
not available
Current Research Status:
- Piperidine core: This ring structure is prevalent in numerous biologically active molecules, including pharmaceuticals and agrochemicals. Research explores its potential in diverse areas like developing anticonvulsants, treating neurodegenerative diseases, and designing new insecticides .
- Pyridazinyl and Phenylisoxazolyl moieties: These moieties are also present in various bioactive compounds with reported applications in anti-cancer, anti-inflammatory, and anti-microbial domains. Research explores their potential to target specific enzymes or receptors in various diseases , .
Potential Research Applications:
Based on the presence of these moieties, "(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone" could be explored in:
- Drug Discovery: Its structure might be modified to develop novel drug candidates targeting specific diseases based on the aforementioned activities of its subcomponents. Further research is needed to assess its potential efficacy and safety.
- Medicinal Chemistry: The molecule could serve as a starting point for synthesizing and evaluating analogs with potentially improved properties for various therapeutic applications.
- Computational Modeling: In silico studies could be conducted to predict the potential interactions of this molecule with biological targets, guiding further research efforts.
XLogP3
2.7
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








